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Compound of Interest

Compound Name: 2-Sulfobenzoic anhydride

Cat. No.: B147474

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
2-sulfobenzoic anhydride (CAS No: 81-08-3), a key intermediate in organic synthesis. The
following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for 2-sulfobenzoic anhydride is C7H404S, with a molecular weight of
184.17 g/mol .[1] Spectroscopic analysis is crucial for the structural confirmation and purity
assessment of this compound. The key quantitative data from *H NMR, 13C NMR, IR, and Mass
Spectrometry are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR Data

The proton NMR spectrum of 2-sulfobenzoic anhydride exhibits signals in the aromatic
region, consistent with its substituted benzene ring structure.
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Chemical Shift (ppm) Description

7.872 Aromatic Proton
7.708 Aromatic Proton
7.56 Aromatic Proton
7.51 Aromatic Proton

Solvent: DMSO-ds, Instrument; 400 MHz

13C NMR Data

The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. The
following data has been reported for 2-sulfobenzoic anhydride in Acetone-D6.

Chemical Shift (ppm) Assignment

163.2 Carbonyl Carbon (C=0)
146.1 Aromatic Carbon (C-S02)
136.4 Aromatic Carbon

133.0 Aromatic Carbon

129.7 Aromatic Carbon

128.5 Aromatic Carbon

121.9 Aromatic Carbon

Solvent: Acetone-Des

Infrared (IR) Spectroscopy

The IR spectrum of 2-sulfobenzoic anhydride is characterized by strong absorptions
corresponding to the anhydride and sulfonyl functional groups.

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b147474?utm_src=pdf-body
https://www.benchchem.com/product/b147474?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147474?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Frequency (cm™?)

Bond Vibration

Functional Group

~1800 C=0 stretch (asymmetric) Anhydride
~1750 C=0 stretch (symmetric) Anhydride
~1380 S=0 stretch (asymmetric) Sulfonyl
~1190 S=0 stretch (symmetric) Sulfonyl
~1250 C-O-C stretch Anhydride
~1080 S-0 stretch Sulfonyl
3100-3000 C-H stretch Aromatic
1600-1450 C=C stretch Aromatic Ring

Sample Preparation: KBr Pellet

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 2-sulfobenzoic anhydride shows a distinct

fragmentation pattern, with the molecular ion peak observed at m/z 184.

m/z Relative Intensity (%) Putative Fragment
184 32.8 [M]* (Molecular lon)
120 45.5 [M - SO2]*

104 100.0 [M - SOs]*

92 16.2 [CsH4O]*

76 93.7 [CeHa]*

50 48.4 [CaH2]*

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These

protocols are intended as a general guide and may be adapted based on the specific
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instrumentation available.

NMR Spectroscopy Protocol

1H and 3C NMR

e Sample Preparation:

Accurately weigh 10-20 mg of 2-sulfobenzoic anhydride for tH NMR or 50-100 mg for
13C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
DMSO-ds or Acetone-De) in a clean, dry vial.

Filter the solution through a pipette with a cotton or glass wool plug into a standard 5 mm
NMR tube to remove any particulate matter.

Cap the NMR tube securely.

e Instrument Setup and Data Acquisition:

[e]

Insert the sample into the NMR spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity and resolution.

For *H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number
of scans should be averaged to obtain a good signal-to-noise ratio.

For 13C NMR, a proton-decoupled pulse sequence is typically used. Due to the lower
natural abundance and sensitivity of the 13C nucleus, a larger number of scans and a
longer acquisition time are generally required.

Process the raw data by applying Fourier transformation, phase correction, and baseline
correction.
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o Calibrate the chemical shift scale using the residual solvent peak or an internal standard
(e.g., TMS).

Infrared (IR) Spectroscopy Protocol

KBr Pellet Method
e Sample Preparation:

o Thoroughly grind 1-2 mg of 2-sulfobenzoic anhydride with approximately 100-200 mg of
dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a
fine, homogeneous powder is obtained.

o Transfer a portion of the powder into a pellet-forming die.

o Apply pressure using a hydraulic press to form a thin, transparent or translucent pellet.
o Data Acquisition:

o Place the KBr pellet in the sample holder of the FT-IR spectrometer.

o Acquire a background spectrum of the empty sample compartment.

o Acquire the sample spectrum over the desired wavenumber range (typically 4000-400
cm™1).

o The final spectrum is presented in terms of transmittance or absorbance versus
wavenumber (cm™?).

Mass Spectrometry Protocol

Electron lonization (El) Method
e Sample Introduction:

o Introduce a small amount of the solid 2-sulfobenzoic anhydride sample into the mass
spectrometer via a direct insertion probe.

o Gently heat the probe to volatilize the sample into the ion source.
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 lonization and Analysis:

o In the ion source, the gaseous sample molecules are bombarded with a beam of high-
energy electrons (typically 70 eV), leading to the formation of a molecular ion and various

fragment ions.

o The positively charged ions are accelerated and separated by the mass analyzer based

on their mass-to-charge ratio (m/z).
o A detector records the abundance of each ion.
o Data Interpretation:
o The resulting mass spectrum is a plot of relative ion abundance versus m/z.

o The peak with the highest m/z value often corresponds to the molecular ion, providing the

molecular weight of the compound.

o The fragmentation pattern provides valuable information about the structure of the

molecule.

Data Interpretation and Structural Elucidation

The combined spectroscopic data provides a complete picture for the structural confirmation of
2-sulfobenzoic anhydride. The following diagram illustrates the logical workflow of using

these techniques for structural elucidation.
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Spectroscopic Analysis Workflow
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Caption: Workflow for the structural elucidation of 2-Sulfobenzoic Anhydride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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